molecular formula C15H8Cl3NOS B5738101 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

Katalognummer B5738101
Molekulargewicht: 356.7 g/mol
InChI-Schlüssel: QKEGWYKWBOCLBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key mediator of B-cell activation. BTK is a cytoplasmic tyrosine kinase that is essential for BCR signaling and B-cell development. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide binds to the active site of BTK and prevents its phosphorylation and activation, leading to inhibition of downstream signaling pathways and ultimately, inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis and inhibit proliferation of B-cells in CLL and MCL. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been shown to reduce the levels of autoantibodies and immune complex deposition in animal models of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects and toxicity. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide. One potential application of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide may be used as a monotherapy or in combination with other immunomodulatory agents. Further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with 3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide (DMF) and sodium azide to form the final product. The overall yield of this synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has shown promising results as an inhibitor of B-cell receptor (BCR) signaling in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NOS/c16-8-2-1-3-10(6-8)19-15(20)14-13(18)11-5-4-9(17)7-12(11)21-14/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEGWYKWBOCLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.